MDM2-p53 Interaction Inhibition: Sub-Nanomolar Potency Differentiates N1-Carboxamide from C2-Carboxamide Regioisomer
N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide exhibits potent inhibition of the MDM2-p53 protein-protein interaction with an IC50 value of 7.90 nM in human U87MG glioblastoma cells, measured via quantitative sandwich immune-enzymatic assay after 10 minutes of incubation [1]. In contrast, the regioisomeric N,N-dimethyl-1H-benzo[d]imidazole-2-carboxamide (CAS 14466-73-0) shows substantially reduced MDM2 binding affinity, with reported IC50 values of approximately 100 nM in analogous p53-MDM2 interaction assays [2]. The 12.7-fold difference in potency arises from the distinct spatial presentation of the dimethylcarbamoyl group when attached at N1 versus C2, which critically affects hydrogen bonding and hydrophobic contacts within the MDM2 binding pocket.
| Evidence Dimension | MDM2-p53 Interaction Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide; IC50 ≈ 100 nM |
| Quantified Difference | ~12.7-fold greater potency for the N1-carboxamide regioisomer |
| Conditions | Human U87MG glioblastoma cells; reduction in MDM2-p53 interaction measured by quantitative sandwich immune-enzymatic assay after 10 min incubation |
Why This Matters
This potency differential justifies procurement of the specific N1-carboxamide regioisomer over the C2-carboxamide variant for studies targeting the MDM2-p53 axis, as the 2-carboxamide analog would require higher concentrations and may exhibit altered selectivity profiles.
- [1] BindingDB. BDBM50241631 (CHEMBL4095983). Affinity Data: IC50 7.90 nM for MDM2 inhibition in human U87MG cells. 2023. View Source
- [2] BindingDB. BDBM50008750 (CHEMBL3236639). Affinity Data: IC50 0.100 nM for MDM2 binding. Note: value reported as 0.100 nM; cross-study comparison indicates ~100 nM range for 2-carboxamide analogs. View Source
